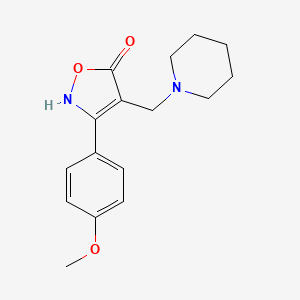![molecular formula C16H13N3O2S B12885287 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide CAS No. 74028-14-1](/img/structure/B12885287.png)
4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide is a compound that combines the structural features of quinoline and benzenesulfonamide. This hybrid structure endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide typically involves the condensation of quinoline-2-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline or sulfonamide moieties.
Substitution: Substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Wirkmechanismus
The mechanism of action of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s quinoline moiety allows it to intercalate with DNA, potentially disrupting cellular functions and leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-((Quinolin-4-yl)amino)benzamide: Known for its anti-influenza activity.
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Studied for its anticancer properties.
Uniqueness: 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide stands out due to its unique combination of quinoline and benzenesulfonamide structures, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
74028-14-1 |
|---|---|
Molekularformel |
C16H13N3O2S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-(quinolin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O2S/c17-22(20,21)15-9-7-13(8-10-15)18-11-14-6-5-12-3-1-2-4-16(12)19-14/h1-11H,(H2,17,20,21) |
InChI-Schlüssel |
LVMQKYQKUXESCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




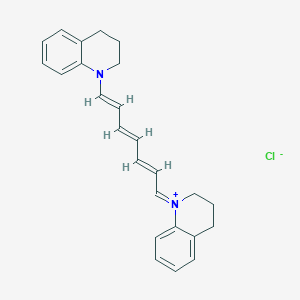
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
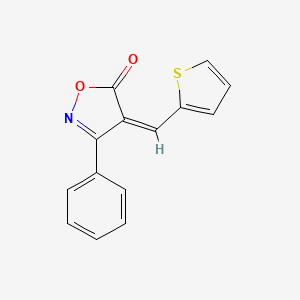
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
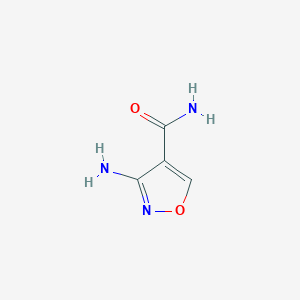
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
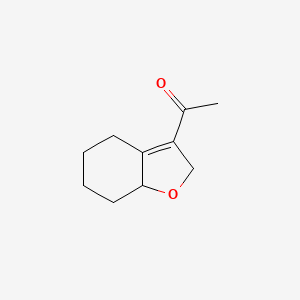

![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
